molecular formula C9H9N B7802513 2-Isocyano-1,4-dimethylbenzene CAS No. 71119-75-0

2-Isocyano-1,4-dimethylbenzene

Cat. No.: B7802513
CAS No.: 71119-75-0
M. Wt: 131.17 g/mol
InChI Key: AQCQQUFIVCZJKV-UHFFFAOYSA-N
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Description

2-Isocyano-1,4-dimethylbenzene is an organic compound with the molecular formula C9H9N. It is a derivative of benzene, where two methyl groups are substituted at the 1 and 4 positions, and an isocyano group is attached to the benzene ring. This compound is known for its unique chemical properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyano-1,4-dimethylbenzene typically involves the formylation of a primary amine followed by dehydration of the resultant formamide. One common method for dehydration is using phosphorus oxychloride . Another approach involves the use of ball-milling techniques with cheap reagents, which is considered a green chemistry method .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the formylation and dehydration steps are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Isocyano-1,4-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding isocyanates.

    Reduction: Reduction reactions can convert the isocyano group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions are common, where the isocyano group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation reactions using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Isocyanates and corresponding carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives and other substituted benzene compounds.

Scientific Research Applications

2-Isocyano-1,4-dimethylbenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isocyano-1,4-dimethylbenzene involves its ability to act as a nucleophile due to the presence of the isocyano group. This allows it to form covalent bonds with electrophilic centers in various substrates. In biological systems, it can inhibit bacterial pathogens by covalently targeting essential metabolic enzymes, such as those involved in fatty acid biosynthesis and the hexosamine pathway .

Comparison with Similar Compounds

  • 2-Isocyano-1,3-dimethylbenzene
  • 2,6-Dimethylphenyl isocyanide
  • 1,4-Phenylene diisocyanide

Comparison: 2-Isocyano-1,4-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to 2-Isocyano-1,3-dimethylbenzene, the 1,4-substitution pattern provides different steric and electronic properties, making it more suitable for certain applications in coordination chemistry and organic synthesis .

Properties

IUPAC Name

2-isocyano-1,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-7-4-5-8(2)9(6-7)10-3/h4-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCQQUFIVCZJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397809
Record name 2-Isocyano-1,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71119-75-0
Record name 2-Isocyano-1,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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